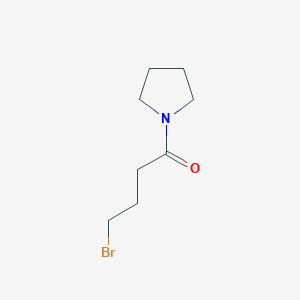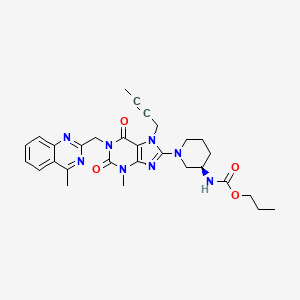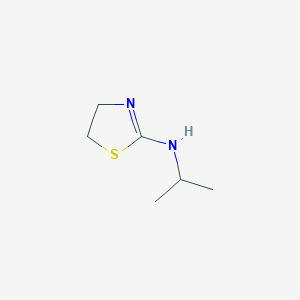
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is a complex organic compound that features a trifluoromethoxy group, which is known for its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide typically involves the reaction of 3-(trifluoromethoxy)benzyl isothiocyanate with N-phenylformamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone at elevated temperatures, often around 100°C . The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-N-(3-(trifluoromethoxy)benzyl)glycine: This compound shares the trifluoromethoxy group but differs in its overall structure and properties.
N-Acetyl-3-(trifluoromethoxy)aniline: Another compound with a trifluoromethoxy group, known for its unique reactivity and applications.
Uniqueness
N-Phenyl-N-((3-(trifluoromethoxy)benzyl)carbamothioyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H13F3N2O2S |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
N-phenyl-N-[[3-(trifluoromethoxy)phenyl]methylcarbamothioyl]formamide |
InChI |
InChI=1S/C16H13F3N2O2S/c17-16(18,19)23-14-8-4-5-12(9-14)10-20-15(24)21(11-22)13-6-2-1-3-7-13/h1-9,11H,10H2,(H,20,24) |
Clé InChI |
RXAOBDXJDAWGCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C=O)C(=S)NCC2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


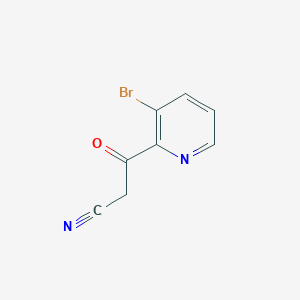

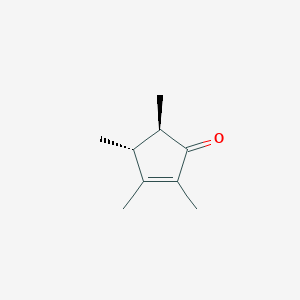
![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)



![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)
